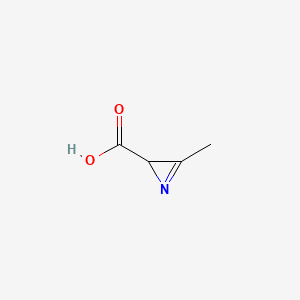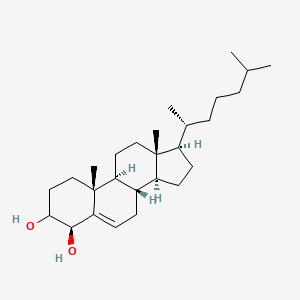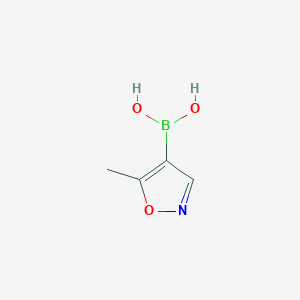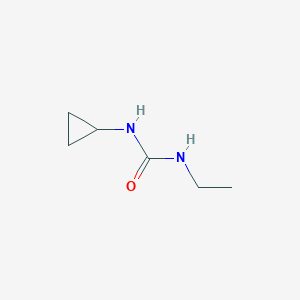
2H-azirine, 3-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-azirine, 3-(4-methylphenyl)-: is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom This compound is part of the azirine family, known for their high ring strain and significant reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions:
Neber Rearrangement: This classical method involves the rearrangement of oximes to form azirines.
Decomposition of Vinyl Azides: Vinyl azides can be thermally or photochemically decomposed to yield azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions, often facilitated by acidic or basic conditions.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can undergo oxidative cyclization to form azirines.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Azirines can undergo oxidation to form oxaziridines, which are useful intermediates in organic synthesis.
Substitution: Azirines can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of oxaziridines.
Reduction: Formation of aziridines.
Substitution: Formation of substituted azirines with various functional groups.
Scientific Research Applications
Chemistry: 2H-azirine, 3-(4-methylphenyl)- is used as a building block in the synthesis of more complex heterocyclic compounds. Its high reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Azirines, including 2H-azirine, 3-(4-methylphenyl)-, have shown potential as biologically active compounds. They are being explored for their antimicrobial, antifungal, and antiviral properties .
Industry: In the industrial sector, azirines are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2H-azirine, 3-(4-methylphenyl)- involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical transformations, acting as a nucleophile, electrophile, dienophile, or dipolarophile . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the azirine ring .
Comparison with Similar Compounds
2H-azirine, 3-phenyl-: Similar to 2H-azirine, 3-(4-methylphenyl)-, but with a phenyl group instead of a 4-methylphenyl group.
2H-azirine, 3-(4-methoxyphenyl)-: Contains a 4-methoxyphenyl group, which can influence its reactivity and applications.
2H-azirine, 3-(4-chlorophenyl)-:
Uniqueness: The presence of the 4-methylphenyl group in 2H-azirine, 3-(4-methylphenyl)- imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from other azirine derivatives .
Properties
CAS No. |
32687-33-5 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2H-azirine |
InChI |
InChI=1S/C9H9N/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5H,6H2,1H3 |
InChI Key |
VHPZCMKWBDZWET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)

![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)


